Technical Guide: 1-Propylpiperazine Dihydrobromide (CAS 64262-23-3)
Technical Guide: 1-Propylpiperazine Dihydrobromide (CAS 64262-23-3)
Executive Summary
1-Propylpiperazine dihydrobromide (CAS 64262-23-3) is a critical secondary amine intermediate used primarily in the synthesis of pharmaceutical agents targeting the Central Nervous System (CNS).[1] As a piperazine derivative, it serves as a versatile scaffold for constructing ligands with high affinity for serotonin (5-HT) and dopamine receptors.
This guide provides a comprehensive technical analysis of the compound, detailing its physicochemical properties, validated synthesis protocols, analytical characterization methods, and applications in medicinal chemistry. It is designed to support researchers in optimizing yield and ensuring the structural integrity of downstream active pharmaceutical ingredients (APIs).
Crucial Note on Nomenclature: While often referred to generically as "1-propylpiperazine hydrobromide," the specific CAS 64262-23-3 corresponds to the dihydrobromide salt (
Chemical Profile & Physicochemical Properties[1][2][3][4][5][6][7]
The stability of the dihydrobromide salt makes it the preferred form for storage and handling compared to the hygroscopic free base.
Table 1: Technical Specifications
| Property | Specification |
| Chemical Name | 1-Propylpiperazine dihydrobromide |
| CAS Number | 64262-23-3 |
| Molecular Formula | |
| Molecular Weight | 290.04 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 259.5 – 264.5 °C (Lit.)[2][3][4] |
| Solubility | Highly soluble in water (>50 mg/mL); soluble in DMSO; sparingly soluble in ethanol. |
| pKa (Calculated) | ~9.8 (N4), ~5.4 (N1) |
| Hygroscopicity | Low to Moderate (Store in desiccator) |
Synthesis & Manufacturing Protocol
The synthesis of 1-propylpiperazine dihydrobromide requires precise control over stoichiometry to prevent the formation of the bis-alkylated impurity (1,4-dipropylpiperazine).
Reaction Mechanism
The core mechanism involves the nucleophilic substitution (
Step-by-Step Laboratory Protocol
Reagents:
-
Piperazine (anhydrous) - 5.0 eq (Excess is critical)
-
1-Bromopropane - 1.0 eq
-
Ethanol (solvent)
-
Hydrobromic acid (48% aq.)
-
Diethyl ether (for precipitation)
Procedure:
-
Mono-Alkylation: Dissolve anhydrous piperazine (5.0 eq) in Ethanol at 60°C.
-
Addition: Add 1-Bromopropane (1.0 eq) dropwise over 60 minutes. The excess piperazine statistically favors mono-alkylation.
-
Reflux: Heat the mixture to reflux for 4 hours. Monitor consumption of alkyl halide via TLC or GC.
-
Free Base Isolation:
-
Salt Formation:
-
Dissolve the purified free base in a minimal volume of Ethanol.
-
Cool to 0°C in an ice bath.
-
Slowly add HBr (48% aq, 2.2 eq) with vigorous stirring.
-
-
Crystallization: The dihydrobromide salt will precipitate. If oiling occurs, add Diethyl Ether to induce crystallization.
-
Purification: Recrystallize from Ethanol/Water (9:1) to remove trace impurities.
-
Drying: Dry under vacuum at 60°C for 12 hours.
Synthesis Workflow Diagram
Figure 1: Optimized synthesis workflow for CAS 64262-23-3, emphasizing the purification of the free base prior to salt formation to ensure pharmaceutical grade purity.
Analytical Characterization
To validate the identity and purity of the synthesized compound, the following analytical methods are established.
Proton NMR ( -NMR)
Solvent:
-
0.9 ppm (Triplet, 3H): Terminal methyl group (
). -
1.6 ppm (Multiplet, 2H): Central methylene of propyl chain (
). -
3.0-3.5 ppm (Multiplet, 10H): Overlapping signals of the propyl methylene attached to Nitrogen (
) and the piperazine ring protons. Note: In the dihydrobromide salt, the ring protons are deshielded due to protonation. -
8.5-9.0 ppm (Broad Singlet): Ammonium protons (
), visible in DMSO- .
HPLC Method for Purity
A reverse-phase method is required due to the polarity of the salt.
-
Column: C18 (e.g., Agilent Zorbax SB-C18), 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: Water + 0.1% Trifluoroacetic acid (TFA).[7]
-
Mobile Phase B: Acetonitrile + 0.1% TFA.[7]
-
Gradient: 0-5 min (5% B), 5-15 min (5% -> 60% B).
-
Detection: UV at 210 nm (Piperazines have weak chromophores; low wavelength is necessary).
-
Flow Rate: 1.0 mL/min.[8]
Pharmaceutical Applications
1-Propylpiperazine dihydrobromide is a "privileged structure" in medicinal chemistry, meaning its core scaffold is capable of binding to multiple receptor subtypes depending on the appendages.
Target Receptors
-
5-HT (Serotonin) Receptors: The propyl-piperazine moiety is a classic pharmacophore for 5-HT1A and 5-HT7 receptor ligands. The hydrophobic propyl chain fits into the lipophilic pocket of the receptor, enhancing binding affinity compared to the methyl analog.
-
Dopamine Receptors: Used in the design of D2/D3 partial agonists.
Synthetic Utility
It serves as a nucleophile in the synthesis of complex APIs.
-
Reaction with Chlorides: Reacts with aryl chlorides (via Buchwald-Hartwig amination) or sulfonyl chlorides to form sulfonamides.
-
Quinoxaline Derivatives: Specifically cited in the synthesis of amino-quinoxalines, which are investigated for antitumor and antimicrobial properties.
Structural Activity Relationship (SAR) Diagram
Figure 2: SAR analysis showing how the N1-propyl group drives receptor affinity while the N4 nitrogen serves as the linker for drug specificity.
Handling, Stability & Safety
Stability
The dihydrobromide salt is significantly more stable than the free base.
-
Thermal Stability: Stable up to ~250°C.
-
Storage: Store at room temperature (15-25°C) in a tightly sealed container. While less hygroscopic than the HCl salt, it should be kept dry.
Safety Profile (GHS Classifications)
-
Signal Word: Warning
-
H335: May cause respiratory irritation.[2]
-
PPE: Wear nitrile gloves, safety goggles, and use a dust mask (N95) when handling powder to prevent inhalation.
References
-
Sigma-Aldrich. (2023).[3] 1-n-Propylpiperazine dihydrobromide Product Specification. Merck KGaA. Link
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 24848507, 1-Propylpiperazine dihydrobromide. Link
-
Chem-Impex International. (2023). Applications of 1-Propylpiperazine dihydrobromide in Neuropharmacology. Link
- Galambos, J., et al. (1993). Synthesis of N-substituted piperazines via diethanolamine cyclization. Journal of Heterocyclic Chemistry.
-
LGC Standards. (2023). Reference Standard Data: 1-Propylpiperazine Dihydrobromide.[10][2][11][12] Link
Sources
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- 3. alkalisci.com [alkalisci.com]
- 4. CN1687041A - Method for synthesizing piperazine - Google Patents [patents.google.com]
- 5. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines | MDPI [mdpi.com]
- 6. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 7. repository.up.ac.za [repository.up.ac.za]
- 8. jocpr.com [jocpr.com]
- 9. 1-Propylpiperazine Dihydrobromide | 64262-23-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 10. 1-Propylpiperazine Dihydrobromide | LGC Standards [lgcstandards.com]
- 11. 1-Propylpiperazine Dihydrobromide | 64262-23-3 | TCI AMERICA [tcichemicals.com]
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